3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is a heterocyclic compound that contains a triazolo-pyrimidine core with a bromine atom at the 6th position and a fluorine atom at the 4th position of the aniline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolo-pyrimidine core . The bromine and fluorine atoms are then introduced through subsequent halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the use of environmentally friendly reagents and conditions is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its electronic properties.
Cyclization Reactions: The triazolo-pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Halogenation Reagents: Bromine and fluorine can be introduced using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different substituents, also studied for its potential as a kinase inhibitor.
Uniqueness
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is unique due to the specific arrangement of the bromine and fluorine atoms, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H7BrFN5 |
---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
3-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H7BrFN5/c12-6-4-15-11-16-10(17-18(11)5-6)8-3-7(14)1-2-9(8)13/h1-5H,14H2 |
InChI Key |
WSRZMGCMYVACLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NN3C=C(C=NC3=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.